![molecular formula C17H16ClN5O3S B2496787 乙酸-2-[[2-[1-(3-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代乙酰]氨基]乙酸乙酯 CAS No. 893919-97-6](/img/structure/B2496787.png)

乙酸-2-[[2-[1-(3-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代乙酰]氨基]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

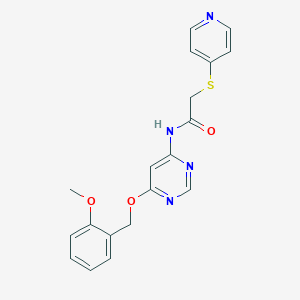

The synthesis of compounds related to Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate involves several key steps, including condensation reactions, acylation, and cyclization processes. For example, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared via heating of amino-pyrazolopyrimidine derivatives with diethyl malonate under reflux, showcasing the complexity and specificity of synthesis routes for such compounds (Farghaly & Gomha, 2011).

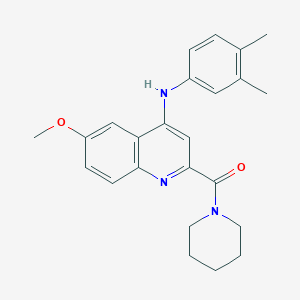

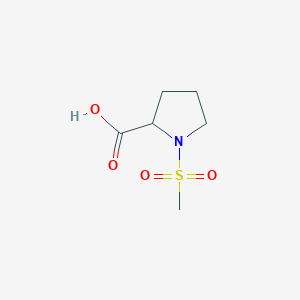

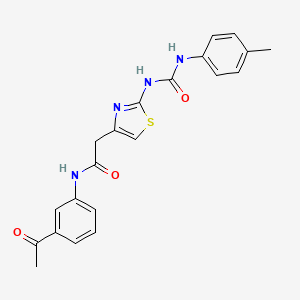

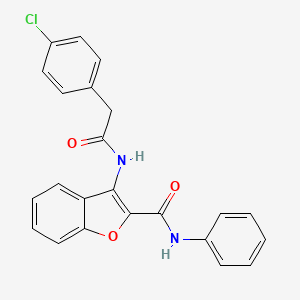

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various spectroscopic methods, including IR, 1H-NMR, and mass spectral data, which provide comprehensive insights into the molecular framework and the substitution pattern on the heterocyclic core. These spectroscopic analyses reveal the presence of multiple functional groups and heteroatoms, contributing to the compound's complexity and potential reactivity (Farghaly & Gomha, 2011).

Chemical Reactions and Properties

Chemical properties of such compounds include their reactivity towards various reagents, leading to the formation of a myriad of derivatives with potential biological activities. For instance, the acetylation of amino-pyrazole derivatives under different conditions can yield a range of acetylated products, showcasing the versatility of chemical transformations these compounds can undergo (Kusakiewicz-Dawid et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, of these compounds are significantly influenced by their molecular structure. Detailed X-ray crystallography studies provide insights into the molecular conformations, intermolecular interactions, and overall crystal packing, contributing to our understanding of how structural nuances affect the physical properties of these compounds (Wu et al., 2005).

科学研究应用

抗微生物和抗癌应用

抗微生物活性:一项研究从乙基4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成了一系列化合物,包括具有吡唑和吡唑吡嘧啶结构的化合物。这些化合物表现出良好至优异的抗微生物活性,突显了它们在开发新的抗微生物药物方面的潜在应用(Hafez, El-Gazzar, & Al-Hussain, 2016)。

抗癌活性:同一研究还揭示了某些合成化合物表现出比阿霉素更高的抗癌活性,这表明基于吡唑吡嘧啶衍生物开发新的抗癌治疗药物的前景看好(Hafez, El-Gazzar, & Al-Hussain, 2016)。

合成和表征

吡唑衍生物的合成:另一项研究专注于通过加热相关前体制备乙基(1,3-二苯基-1H-吡唑吡嘧啶-5-基)乙酸酯,展示了合成复杂吡唑衍生物的方法学进展,以便进行进一步的生物评价(Farghaly & Gomha, 2011)。

用于抗菌用途的新异环化合物:另一项研究致力于创造含有磺胺基团的新异环化合物,展示了显著的抗菌活性。这项工作强调了这类化合物在应对耐药微生物菌株方面的多功能性(Azab, Youssef, & El-Bordany, 2013)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include reduced cell proliferation and potential anti-cancer effects .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

属性

IUPAC Name |

ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3S/c1-2-26-15(25)8-19-14(24)9-27-17-13-7-22-23(16(13)20-10-21-17)12-5-3-4-11(18)6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMROVWNLHCVETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)

![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)